REACTION_CXSMILES
|
C=C.[Cl:3]Cl.[Cl:5][CH2:6][CH2:7][Cl:8]>>[Cl:3][CH:7]([Cl:8])[CH3:6].[Cl:5][CH:6]([Cl:3])[CH2:7][Cl:8]
|
Name
|
FeCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
FeCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2072 g
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced into the reactor
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(CCl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C=C.[Cl:3]Cl.[Cl:5][CH2:6][CH2:7][Cl:8]>>[Cl:3][CH:7]([Cl:8])[CH3:6].[Cl:5][CH:6]([Cl:3])[CH2:7][Cl:8]
|
Name
|
FeCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
FeCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2072 g
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced into the reactor
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(CCl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C=C.[Cl:3]Cl.[Cl:5][CH2:6][CH2:7][Cl:8]>>[Cl:3][CH:7]([Cl:8])[CH3:6].[Cl:5][CH:6]([Cl:3])[CH2:7][Cl:8]
|
Name
|
FeCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
FeCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2072 g
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced into the reactor
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(CCl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C=C.[Cl:3]Cl.[Cl:5][CH2:6][CH2:7][Cl:8]>>[Cl:3][CH:7]([Cl:8])[CH3:6].[Cl:5][CH:6]([Cl:3])[CH2:7][Cl:8]
|
Name
|
FeCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
FeCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2072 g
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced into the reactor
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(CCl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |